L-Arabinose dietilditiolacetal

Descripción general

Descripción

L-Arabinose diethyldithioacetal is a biomedical product utilized for various purposes in the industry. This compound is studied for its potential therapeutic applications in cancer treatment, particularly in combination with certain anti-tumor drugs .

Synthesis Analysis

The synthesis of L-Arabinose involves various enzymes dealing with β-l-Ara f and α-l-Ara p residues .Molecular Structure Analysis

L-Arabinose, TMS diethyldithioacetal derivative contains total 82 bond(s); 30 non-H bond(s), 16 rotatable bond(s), and 2 sulfide(s) . The L-arabinose, acetylated diethyldithioacetal derivative molecule contains a total of 54 bond(s) There are 26 non-H bond(s), 4 multiple bond(s), 16 rotatable bond(s), 4 double bond(s), 4 ester(s) (aliphatic) and 2 sulfide(s) .Chemical Reactions Analysis

L-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain . The structure and function of aldopentose catabolism enzymes involved in oxidative non-phosphorylative pathways have been studied .Physical and Chemical Properties Analysis

DL-arabinose crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . The PXRD pattern of the racemic compound of DL-arabinose displays key characteristic peaks at 14, 15, and 20 ° (2 θ), whereas the key peaks for the D- and L-enantiomer arabinose are at 13, 21, and 22 (2 θ) .Aplicaciones Científicas De Investigación

Producción de D-Tagatosa

La L-arabinosa isomerasa (L-AI) se ha utilizado comúnmente como un biocatalizador eficiente para producir D-tagatosa a través de la isomerización de la D-galactosa . Sin embargo, sigue siendo un desafío significativo sintetizar D-tagatosa de manera eficiente utilizando la L-AI nativa (tipo salvaje) a escala industrial .

Modificación Molecular

La modificación molecular de la L-AI puede mejorar su eficiencia catalítica hacia la D-galactosa . Por ejemplo, la actividad específica del doble mutante F118M/F279I hacia la D-galactosa se incrementó en un 210,1% en comparación con la de la L-AI de tipo salvaje .

Producción Enzimática de D-Tagatosa

En la producción enzimática de D-tagatosa, el rendimiento y la relación de conversión de F118M/F279I se incrementaron en un 81,2% y un 79,6%, respectivamente, en comparación con la del tipo salvaje .

Producción de Edulcorantes Funcionales

Los edulcorantes funcionales, que tienen una dulzura similar a la sacarosa pero un contenido energético mucho menor, han sido ampliamente estudiados en los últimos años . La L-arabinosa isomerasa juega un papel crucial en la producción de estos edulcorantes funcionales .

Producción de Azúcares Raros

Los azúcares raros, que son monosacáridos y sus derivados que rara vez existen en la naturaleza, han recibido una atención creciente de los investigadores científicos y el público, ya que pueden utilizarse como edulcorantes bajos en calorías . La L-arabinosa isomerasa participa en la producción de estos azúcares raros .

Inhibición de las Especies Reactivas del Oxígeno

El azúcar raro D-allosa puede inhibir las especies reactivas del oxígeno y obstaculizar la proliferación de células cancerosas . La producción de D-allosa implica el uso de L-arabinosa isomerasa .

Mecanismo De Acción

Target of Action

L-Arabinose diethyldithioacetal primarily targets the AraR protein , a key regulator of L-arabinose metabolism in bacteria . The AraR protein is a negative regulator involved in L-arabinose-inducible expression of the Bacillus subtilis araABDLMNPQ-abfA metabolic operon and of the araE/araR genes .

Mode of Action

The AraR protein binds specifically to DNA fragments carrying the promoter region of the ara genes . Binding of AraR to DNA is inhibited by L-arabinose . This results in two modes for AraR transcriptional repression that might correlate with different physiological requirements .

Pharmacokinetics

It is known that l-arabinose is a monosaccharide that is poorly absorbed in the gut .

Result of Action

The action of L-Arabinose diethyldithioacetal results in the regulation of the arabinose operon in Escherichia coli . This regulation impacts the host’s metabolic functions . Specifically, L-arabinose supplementation exhibits hypocholesterolemic effects in high-fat-high-sucrose diet-fed mice primarily due to regulation of bile acid metabolism-related pathways .

Action Environment

The action of L-Arabinose diethyldithioacetal is influenced by environmental factors such as diet. For instance, L-arabinose and sucrose cooperatively act on gut microbiota and exert anti-obesogenic effects . Specifically, L-arabinose suppresses diet-induced obesity in mice in the presence of sucrose .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

L-Arabinose interacts with several enzymes and proteins. For instance, the strain Escherichia coli can utilize L-arabinose as a sole carbon source for growth because the encoded L-Arabinose Isomerase can catalyze L-arabinose to L-ribulose . L-Ribulose is further transformed to L-ribulose-5-phosphate by L-ribulokinase .

Cellular Effects

L-Arabinose diethyldithioacetal has significant effects on various types of cells and cellular processes. For instance, L-Arabinose supplementation significantly reduced body weight gain, lowered circulating low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels, and efficiently alleviated hepatic inflammation and lipid accumulations in high-fat-high-sucrose diet-fed mice .

Molecular Mechanism

L-Arabinose diethyldithioacetal exerts its effects at the molecular level through several mechanisms. It inhibits cholesterol synthesis via downregulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). Additionally, it might facilitate reverse cholesterol transport, evidenced by the increased mRNA expressions of low-density lipoprotein receptor (LDL-R) and scavenger receptor class B type 1 (SR-B1) .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Arabinose diethyldithioacetal shows changes in its effects over time. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation showed significant effects over time, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Dosage Effects in Animal Models

The effects of L-Arabinose diethyldithioacetal vary with different dosages in animal models. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation at a dosage of 400 mg/kg/day for 12 weeks showed significant effects, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Metabolic Pathways

L-Arabinose diethyldithioacetal is involved in several metabolic pathways. For instance, it is involved in the metabolism of L-Arabinose, where it is converted to L-Ribulose by L-Arabinose Isomerase, and then to L-Ribulose-5-phosphate by L-Ribulokinase .

Transport and Distribution

Studies on L-Arabinose suggest that it is transported and distributed within cells and tissues via specific transporters .

Subcellular Localization

Studies on L-Arabinose suggest that it is localized in the Golgi apparatus, where it is involved in the synthesis of arabinosylated cell wall components .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of L-Arabinose diethyldithioacetal can be achieved through a multi-step process involving protection and deprotection of functional groups.", "Starting Materials": [ "L-Arabinose", "Diethyldithioacetal", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "L-Arabinose is protected with diethyldithioacetal in the presence of methanol and hydrochloric acid to form the diethyldithioacetal derivative.", "The protected arabinose is then treated with sodium hydroxide to remove the acetal protecting group and form the corresponding aldehyde.", "The aldehyde is then reacted with diethyldithioacetal in the presence of sodium sulfate and ethyl acetate to form the desired L-Arabinose diethyldithioacetal." ] } | |

Número CAS |

43179-48-2 |

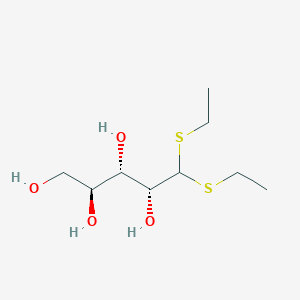

Fórmula molecular |

C9H20O4S2 |

Peso molecular |

256.4 g/mol |

Nombre IUPAC |

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |

Clave InChI |

IZQLWYVNJTUXNP-PRJMDXOYSA-N |

SMILES isomérico |

CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC |

SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

SMILES canónico |

CCSC(C(C(C(CO)O)O)O)SCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1620642.png)

![2-(4-Bromobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620651.png)

![Benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1620656.png)

![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)